Cas no 192189-13-2 (Tert-Butyl 5-fluoro-3-iodo-1H-indole-1-carboxylate)
Tert-Butyl 5-fluoro-3-iodo-1H-indole-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 1H-Indole-1-carboxylic acid, 5-fluoro-3-iodo-, 1,1-diMethylethyl ester
- tert-Butyl 5-fluoro-3-iodo-1H-indole-1-carboxylate
- 1-(tert-butyloxycarbonyl)-5-fluoro-3-iodoindole
- 5-Fluoro-3-iodo-indole-1-carboxylic acid tert-butyl ester
- FCH2810717
- AK173414
- PC402039
- TERT-BUTYL 5-FLUORO-3-IODOINDOLE-1-CARBOXYLATE
- 1h-indole-1-carboxylic acid,5-fluoro-3-iodo-,1,1-dimethylethyl ester
- 5-Fluoro-3-iodo-1H-indole-1-carboxylic acid 1,1-dimethylethyl ester
- CS-0044236
- EN300-7354324
- TQP1295
- 1,1-Dimethylethyl 5-fluoro-3-iodo-1H-indole-1-carboxylate
- 192189-13-2
- AMY16318
- AKOS025395970
- DTXSID201196242
- tert-Butyl5-fluoro-3-iodo-1H-indole-1-carboxylate
- 5-Fluoro-3-iodoindole-1-carboxylic acid tert-butyl ester
- MFCD13183351
- A880335
- SCHEMBL16972300
- F18325
- CS-15629
- Tert-Butyl 5-fluoro-3-iodo-1H-indole-1-carboxylate
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- MDL: MFCD13183351
- Inchi: 1S/C13H13FINO2/c1-13(2,3)18-12(17)16-7-10(15)9-6-8(14)4-5-11(9)16/h4-7H,1-3H3
- InChI Key: DGGDRRGYXBFEIU-UHFFFAOYSA-N
- SMILES: IC1=CN(C(=O)OC(C)(C)C)C2C=CC(=CC=21)F
Computed Properties
- Exact Mass: 360.99800
- Monoisotopic Mass: 360.99750g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 331
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 31.2
- XLogP3: 4
Experimental Properties
- Density: 1.6±0.1 g/cm3
- Boiling Point: 391.6±45.0 °C at 760 mmHg
- Flash Point: 190.6±28.7 °C
- PSA: 31.23000
- LogP: 4.16820
- Vapor Pressure: 0.0±0.9 mmHg at 25°C
Tert-Butyl 5-fluoro-3-iodo-1H-indole-1-carboxylate Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Tert-Butyl 5-fluoro-3-iodo-1H-indole-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM266529-1g |
tert-Butyl 5-fluoro-3-iodo-1H-indole-1-carboxylate |
192189-13-2 | 95% | 1g |
$1346 | 2021-08-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T93270-250mg |
tert-Butyl 5-fluoro-3-iodo-1H-indole-1-carboxylate |
192189-13-2 | 97% | 250mg |
¥2458.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T93270-100mg |
tert-Butyl 5-fluoro-3-iodo-1H-indole-1-carboxylate |
192189-13-2 | 97% | 100mg |
¥1478.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T93270-1g |
tert-Butyl 5-fluoro-3-iodo-1H-indole-1-carboxylate |
192189-13-2 | 97% | 1g |
¥6128.0 | 2023-09-06 | |
| Alichem | A199010003-250mg |
tert-Butyl 5-fluoro-3-iodo-1H-indole-1-carboxylate |
192189-13-2 | 95% | 250mg |
$564.48 | 2023-09-02 | |
| Alichem | A199010003-1g |
tert-Butyl 5-fluoro-3-iodo-1H-indole-1-carboxylate |
192189-13-2 | 95% | 1g |
$1468.80 | 2023-09-02 | |
| Chemenu | CM266529-1g |
tert-Butyl 5-fluoro-3-iodo-1H-indole-1-carboxylate |
192189-13-2 | 95%+ | 1g |
$134 | 2023-02-02 | |
| Chemenu | CM266529-5g |
tert-Butyl 5-fluoro-3-iodo-1H-indole-1-carboxylate |
192189-13-2 | 95%+ | 5g |
$398 | 2023-02-02 | |
| eNovation Chemicals LLC | Y0998953-5g |
5-Fluoro-3-iodo-indole-1-carboxylic acid tert-butyl ester |
192189-13-2 | 95% | 5g |
$560 | 2024-08-02 | |
| abcr | AB495082-250 mg |
5-Fluoro-3-iodo-1H-indole-1-carboxylic acid 1,1-dimethylethyl ester |
192189-13-2 | 250MG |
€212.50 | 2022-03-01 |
Tert-Butyl 5-fluoro-3-iodo-1H-indole-1-carboxylate Suppliers
Tert-Butyl 5-fluoro-3-iodo-1H-indole-1-carboxylate Related Literature
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Additional information on Tert-Butyl 5-fluoro-3-iodo-1H-indole-1-carboxylate
Tert-Butyl 5-fluoro-3-iodo-1H-indole-1-carboxylate (CAS No. 192189-13-2): A Comprehensive Overview
Tert-Butyl 5-fluoro-3-iodo-1H-indole-1-carboxylate (CAS No. 192189-13-2) is a versatile and important compound in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique chemical structure, has garnered significant attention due to its potential applications in drug discovery and development. In this article, we will delve into the chemical properties, synthesis methods, and recent research advancements related to Tert-Butyl 5-fluoro-3-iodo-1H-indole-1-carboxylate.
The chemical structure of Tert-Butyl 5-fluoro-3-iodo-1H-indole-1-carboxylate is composed of a tert-butyl group attached to the carboxylic acid moiety of an indole ring, which is further substituted with a fluorine atom at the 5-position and an iodine atom at the 3-position. This specific arrangement of functional groups imparts unique physical and chemical properties to the molecule, making it a valuable intermediate in various synthetic pathways.
One of the key features of Tert-Butyl 5-fluoro-3-iodo-1H-indole-1-carboxylate is its stability under a wide range of reaction conditions. The tert-butyl group provides steric protection to the carboxylic acid, while the fluorine and iodine substituents introduce electronic effects that can be exploited in subsequent reactions. These properties make it an ideal starting material for the synthesis of complex molecules with diverse biological activities.
Recent research has highlighted the potential of Tert-Butyl 5-fluoro-3-iodo-1H-indole-1-carboxylate in the development of novel therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry reported the use of this compound as a key intermediate in the synthesis of indole-based inhibitors targeting specific enzymes involved in cancer progression. The fluorine and iodine substituents were found to enhance the binding affinity and selectivity of these inhibitors, thereby improving their therapeutic potential.
In another notable study, researchers from the University of California explored the role of Tert-Butyl 5-fluoro-3-iodo-1H-indole-1-carboxylate in the development of anti-inflammatory drugs. The compound was used to synthesize a series of indole derivatives that exhibited potent anti-inflammatory activity in both in vitro and in vivo models. The presence of the tert-butyl group was found to improve the metabolic stability and oral bioavailability of these derivatives, making them promising candidates for further clinical evaluation.
The synthesis of Tert-Butyl 5-fluoro-3-iodo-1H-indole-1-carboxylate typically involves multi-step procedures that require careful optimization to achieve high yields and purity. One common approach involves the sequential introduction of the fluorine and iodine substituents onto an indole scaffold, followed by esterification with tert-butanol. Recent advancements in catalytic methods have significantly improved the efficiency and scalability of these synthetic routes, making it easier for researchers to access this valuable compound.
Beyond its applications in drug discovery, Tert-Butyl 5-fluoro-3-iodo-1H-indole-1-carboxylate has also found utility in other areas of chemical research. For example, it has been used as a building block in the synthesis of fluorescent probes for biological imaging applications. The unique electronic properties conferred by the fluorine and iodine substituents enable these probes to exhibit high sensitivity and selectivity, facilitating their use in studying cellular processes at a molecular level.
In conclusion, Tert-butyl 5-fluoro-3-iodo-1H-indole-1-carboxylate (CAS No. 192189-13-2) is a multifaceted compound with significant potential in various fields of chemistry and biology. Its unique chemical structure and versatile reactivity make it an invaluable tool for researchers working on drug discovery, enzyme inhibition, anti-inflammatory agents, and fluorescent probes. As ongoing research continues to uncover new applications for this compound, its importance in advancing scientific knowledge and developing innovative therapeutic solutions is likely to grow even further.
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